6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O5/c1-33-20-7-3-6-18-22(20)24-13-19-21(14-8-10-15(11-9-14)27(29)30)25-26(23(18)19)16-4-2-5-17(12-16)28(31)32/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHCIWHLUMYLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or a β-keto ester under acidic or basic conditions.
Quinoline Ring Construction: The pyrazole intermediate can then be subjected to cyclization with an appropriate aniline derivative to form the quinoline ring.
Introduction of Nitro Groups: Nitration of the aromatic rings can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or using sodium dithionite.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, sulfonation using sulfuric acid.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes due to its potential fluorescence properties.
Medicine: Potential use as a pharmaceutical intermediate or active compound due to its structural similarity to known bioactive molecules.
Industry: Possible applications in materials science, such as in the development of organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro groups could participate in redox reactions, while the methoxy group might influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key structural variations among pyrazolo[4,3-c]quinolines include substituent types (e.g., nitro, amino, methoxy) and their positions. The table below summarizes critical differences:
*Molecular weight calculated based on similar structures (e.g., ).
Key Observations:
Nitro vs. Amino Groups: Amino-substituted derivatives (e.g., 2i) show potent anti-inflammatory activity, likely due to hydrogen bonding with biological targets. Nitro groups may reduce direct activity but could serve as prodrug motifs, metabolized to amino groups in vivo .
Substituent Position: The 6-methoxy group in the target compound may enhance solubility compared to non-polar substituents (e.g., ethyl in ). However, 8-ethoxy in introduces steric effects that could alter binding.
Conversely, 4-fluorophenyl () provides moderate electron withdrawal with smaller steric bulk.
Pharmacological Activity Trends
- Anti-Inflammatory Potency: Amino/hydroxyl-substituted pyrazoloquinolines (e.g., 2i, 2m) inhibit NO production at submicromolar IC₅₀ values, rivaling the control drug 1400W . The target compound’s nitro groups may reduce this activity unless metabolically activated.
Biological Activity
6-Methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structural characteristics that contribute to its activity.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrazoloquinoline core with methoxy and nitrophenyl substituents, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 345.34 g/mol |
| Melting Point | 210-215 °C |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 3.5 |
Research indicates that compounds in the pyrazolo[4,3-c]quinoline class exhibit anti-inflammatory properties primarily through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are critical mediators in inflammatory pathways.
Inhibition of Nitric Oxide Production
In a study involving RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS), it was found that derivatives of pyrazolo[4,3-c]quinoline significantly inhibited nitric oxide (NO) production. The compound exhibited an IC50 value comparable to established inhibitors such as 1400W, suggesting potent anti-inflammatory activity .
Anti-inflammatory Activity
A detailed examination of the anti-inflammatory effects was conducted using various cell lines:
- Cell Line: RAW 264.7
- Stimulus: LPS
- Outcome: Significant reduction in NO production was observed with an IC50 value of approximately 0.39 µM for certain derivatives .
Anticancer Activity
The anticancer potential of this compound has also been investigated. The compound demonstrated selective cytotoxicity against various cancer cell lines while showing low toxicity towards normal cells.
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | >10 |
| MCF-7 (breast cancer) | 8.0 | >12 |
| Vero (normal cells) | >25 | - |
Case Studies
- Study on Inhibition of iNOS and COX-2:
- Cytotoxicity Assessment:
Q & A
Basic: What are the key steps and challenges in synthesizing 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the pyrazoloquinoline core, often starting with substituted phenylhydrazines and aldehydes/ketones.
- Cyclization under controlled temperatures (60–120°C) using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach aryl substituents .
- Nitration of phenyl groups using HNO₃/H₂SO₄ at 0–5°C to introduce nitro substituents, requiring precise stoichiometry to avoid over-nitration .
Key Challenges:
- Purity Control: By-products from incomplete nitration or cyclization require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Yield Optimization: Microwave-assisted synthesis (e.g., 100°C, 30 min) improves reaction efficiency compared to traditional reflux methods .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro groups via deshielding effects) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazoloquinoline core .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 473.1) and fragmentation patterns .
- X-ray Crystallography: Determines crystal packing and bond angles (e.g., monoclinic system with P2₁/c space group for related analogs) .
Basic: What biological activities have been reported for this compound?
Methodological Answer:
- Anticancer Activity: Inhibits kinases (e.g., EGFR, IC₅₀ ~2.5 µM) via competitive binding to ATP pockets, validated via kinase inhibition assays .
- Antimicrobial Effects: MIC values of 8–16 µg/mL against S. aureus and E. coli, linked to nitro group-mediated disruption of bacterial membranes .
- Assay Design: Use MTT assays (72-hour exposure) to quantify cytotoxicity in HeLa and MCF-7 cell lines .
Advanced: How can reaction conditions be optimized to enhance synthetic efficiency?
Methodological Answer:
- Temperature Control: Lower temperatures (0–5°C) favor selective nitration, while higher temps (80–100°C) accelerate cyclization .
- Catalyst Screening: Pd catalysts (e.g., PdCl₂(dppf)) improve Suzuki coupling yields (85–90%) compared to ligand-free conditions .
- Solvent Optimization: DMF enhances solubility of nitro-substituted intermediates, while EtOH reduces side reactions in reduction steps .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Analysis:
Substituent Effect on IC₅₀ (EGFR) Source 3-Nitrophenyl IC₅₀ = 2.5 µM 4-Fluorophenyl IC₅₀ = 5.8 µM - Nitro groups enhance kinase binding, while methoxy improves solubility but reduces potency .
-
Assay Standardization: Use identical cell lines (e.g., MCF-7) and exposure times to minimize variability .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Replace nitro groups with halogens (e.g., Cl, F) or methyl groups to test steric/electronic effects .
- Molecular Docking: AutoDock Vina simulates binding to EGFR (PDB ID: 1M17), showing nitro groups form H-bonds with Lys721 .
- Pharmacophore Modeling: Identify critical features (e.g., planar quinoline core, nitro H-bond acceptors) using MOE or Schrödinger .
Advanced: How to evaluate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics: Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations .
- Fluorescence Quenching: Monitor tryptophan residue changes in target enzymes (e.g., COX-2) using fluorimetry .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (ΔG, ΔH) between the compound and enzyme active sites .
Advanced: What methods ensure purity and stability during large-scale synthesis?
Methodological Answer:
- HPLC Purity Checks: Use C18 columns (acetonitrile/water gradient) to achieve >98% purity .
- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hydrolytic sensitivity at nitro groups .
- Continuous Flow Reactors: Minimize degradation by reducing reaction time (e.g., 10 min residence time vs. 24 hr batch) .
Advanced: How to design toxicity profiling for this compound?
Methodological Answer:
- In Vitro Cytotoxicity: Use HepG2 cells to assess hepatotoxicity (LD₅₀ > 50 µM considered safe) .
- Ames Test: Screen for mutagenicity with S. typhimurium TA98 strain .
- hERG Inhibition Assay: Patch-clamp electrophysiology evaluates cardiac risk (IC₅₀ > 30 µM preferred) .
Advanced: How do substituent positions influence photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy: Nitro groups induce redshift (λₘₐₐ = 420 nm vs. 380 nm for non-nitrated analogs) due to extended conjugation .
- Fluorescence Quenching: Electron-withdrawing nitro groups reduce quantum yield (Φ = 0.1 vs. Φ = 0.4 for methoxy derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
